molecular formula C14H19NO4 B1364386 Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 263570-28-1

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No.: B1364386
CAS No.: 263570-28-1
M. Wt: 265.3 g/mol
InChI Key: NVXHORURRXLOGZ-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Biochemical Analysis

Biochemical Properties

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase is inhibitory, leading to increased levels of acetylcholine .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving neurotransmitters. The compound can modulate the release of dopamine and serotonin, impacting mood and cognitive functions. Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site. Additionally, it can activate certain receptors, such as the serotonin receptor, leading to downstream signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including altered neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve mood. At high doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been identified, where doses above a certain level result in significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. It can also be found in the nucleus, where it may influence gene expression. Post-translational modifications, such as phosphorylation, can affect its localization and function .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines .

Scientific Research Applications

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antibacterial and neuroprotective effects.

    Medicine: Investigated for its potential use in developing new therapeutic agents for neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its methoxy groups at positions 6 and 7 enhance its lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .

Properties

IUPAC Name

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2/h6-7,11,15H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHORURRXLOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392289
Record name Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

263570-28-1
Record name Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper mentions the resolution of Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate to obtain the enantiomer with R configuration. Why is obtaining enantiomerically pure compounds important in pharmaceutical research?

A1: Enantiomers are molecules that are mirror images of each other but not superimposable. This seemingly small difference can have a significant impact on biological activity. One enantiomer may possess desirable pharmacological properties while the other could be inactive or even toxic. Therefore, obtaining enantiomerically pure compounds, like the R configuration of this compound in this study [], is crucial for ensuring drug efficacy and safety. This is especially relevant for drugs targeting specific biological receptors, where only one enantiomer may exhibit the desired binding affinity and selectivity.

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